molecular formula C7H7BrN2 B1469028 4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole CAS No. 1249742-66-2

4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole

Cat. No.: B1469028
CAS No.: 1249742-66-2
M. Wt: 199.05 g/mol
InChI Key: AXHBETNLKDYNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination of a suitable precursor (such as 1-(but-2-yn-1-yl)-1H-pyrazole) using a brominating agent. Detailed synthetic routes and conditions can be found in relevant literature .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Synthesis and Evaluation of Antimicrobial Activities: Compounds derived from bromination of 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones, including those related to 4-bromo-1H-pyrazole, demonstrated significant in vitro antibacterial and antifungal activities. This includes effectiveness against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergilus flavus, and Aspergillus niger (Pundeer et al., 2013).

Structural and Tautomerism Studies

  • Structure and Tautomerism Analysis: Studies on the structure and tautomerism of various 4-bromo-1H-pyrazoles, including X-ray crystallography and magnetic resonance spectroscopy, provide insights into the solid-state and solution behavior of these compounds (Trofimenko et al., 2007).

Biological Studies

  • Characterization and Biological Study: The synthesized derivatives of 4-bromo-1H-pyrazole, including 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles, were characterized and found to exhibit excellent antimicrobial activities (Sherkar & Bhandarkar, 2015).

Applications in Photoinduced Tautomerization

  • Photoinduced Tautomerization Studies: Investigation into the photoinduced tautomerization in derivatives of 1H-pyrazol-5-yl pyridines, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, has been conducted to understand their photoreactions and excited-state processes (Vetokhina et al., 2012).

Synthesis and Crystal Structure Analysis

  • Synthesis and Crystal Structures: The synthesis and crystallographic analysis of various N-substituted pyrazolines, including compounds with 5-(4-bromophenyl) groups, have been performed to understand their structural properties (Loh et al., 2013).

Applications in Organic Synthesis

  • Facile Synthesis of Organic Compounds: Efficient routes for the synthesis of compounds with 4-(5-bromo/chloropyrazol-1-yl) groups, including 2-aminobutyric acids, have been developed (Heim-Riether, 2008).

Applications in Photophysical Studies

  • Photophysical and Computational Studies: Novel coumarin-based organic dyes incorporating pyrazoline moieties, such as 6-bromo-3-(1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)-2H-chromen-2-one, have been synthesized and studied for their photophysical properties, which could have applications in photonic and electronic devices (Kumbar et al., 2018).

Properties

IUPAC Name

4-bromo-1-but-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHBETNLKDYNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.